molecular formula C18H22N4O4S B11220669 ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11220669
M. Wt: 390.5 g/mol
InChI Key: MBNHANKRAGQOST-UHFFFAOYSA-N
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Description

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with a unique structure that includes a thiazole ring, a cycloheptapyridazine core, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps. One common approach starts with the preparation of the cycloheptapyridazine core, followed by the introduction of the thiazole ring and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H22N4O4S/c1-2-26-17(25)9-13-11-27-18(19-13)20-15(23)10-22-16(24)8-12-6-4-3-5-7-14(12)21-22/h8,11H,2-7,9-10H2,1H3,(H,19,20,23)

InChI Key

MBNHANKRAGQOST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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